3,5,5-Trimethylcyclohexyl propionate
CAS No.: 94021-79-1
Cat. No.: VC16986939
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94021-79-1 |
|---|---|
| Molecular Formula | C12H22O2 |
| Molecular Weight | 198.30 g/mol |
| IUPAC Name | (3,3,5-trimethylcyclohexyl) propanoate |
| Standard InChI | InChI=1S/C12H22O2/c1-5-11(13)14-10-6-9(2)7-12(3,4)8-10/h9-10H,5-8H2,1-4H3 |
| Standard InChI Key | YVDQNZNDUJCCJU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)OC1CC(CC(C1)(C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
3,5,5-Trimethylcyclohexyl propionate belongs to the class of organic compounds known as cyclohexyl esters. Its systematic IUPAC name is propanoic acid (3,3,5-trimethylcyclohexyl) ester, reflecting the substitution pattern on the cyclohexane ring and the ester linkage to propionic acid . The molecular structure features a cyclohexane ring with methyl groups at the 3, 5, and 5 positions, creating a sterically hindered environment that influences its reactivity and physical properties.
The compound’s SMILES notation is C(C)C(=O)OC1CC(CC(C1)(C)C)C, while its InChIKey (YVDQNZNDUJCCJU-UHFFFAOYSA-N) provides a unique identifier for computational and database searches . The three-dimensional conformation of the molecule, influenced by the equatorial and axial positions of the methyl groups, contributes to its stability and solubility profile.
Physicochemical Properties
Key physical properties of 3,5,5-trimethylcyclohexyl propionate include:
| Property | Value | Method |
|---|---|---|
| Density | 0.93 g/cm³ | Calculated |
| Boiling Point | 227.6°C at 760 mmHg | Calculated |
| Flash Point | 93.7°C | Calculated |
| Molecular Weight | 198.30 g/mol | Experimental |
These properties suggest moderate volatility and thermal stability, making the compound suitable for applications requiring controlled release or high-temperature processing.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 3,5,5-trimethylcyclohexyl propionate typically involves esterification between 3,3,5-trimethylcyclohexanol and propionic acid, catalyzed by acidic or enzymatic agents. A common industrial method employs sulfuric acid as a catalyst under reflux conditions, yielding the ester through a Fischer esterification mechanism . Alternative approaches, such as transesterification with propionic anhydride, offer higher purity and reduced side reactions.
Key Manufacturers
Global production of this compound is limited to specialized chemical manufacturers, including:
| Company | Location | Contact Information |
|---|---|---|
| Princeton BioMolecular | USA | +1 (732) 355-9920 |
| Vitas-M | Russia | +7 (906) 781-2021 |
These firms provide custom synthesis services and bulk quantities for research and industrial applications, adhering to strict quality control protocols.
Applications and Industrial Uses
Fragrance and Flavor Industry
The compound’s branched structure and ester functionality make it a candidate for synthetic fragrances and flavor enhancers. Similar cyclohexyl esters are known for their woody, amber-like olfactory profiles, suggesting potential use in perfumery .
Polymer Additives
As a plasticizer or stabilizer, 3,5,5-trimethylcyclohexyl propionate could enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers. Its steric bulk may reduce migration rates compared to linear esters, though experimental data remain scarce.
Biomedical Research
A 2022 metabolomics study identified structurally related trimethylcyclohexyl esters as biomarkers for osteoarthritis (OA). While the investigated compound, (1r,5r)-3,3,5-trimethylcyclohexyl 5-oxo-l-prolinate, differs in its prolinate moiety, its upregulation in OA serum (AUC = 0.944) underscores the biomedical relevance of this chemical class . This finding highlights opportunities for exploring 3,5,5-trimethylcyclohexyl propionate in disease mechanisms or drug delivery systems.
Research Frontiers and Market Outlook
Metabolomics and Biomarker Discovery
The aforementioned OA study detected 44 differential metabolites, including trimethylcyclohexyl derivatives, via LC-MS/MS . This aligns with growing interest in ester-based biomarkers for degenerative diseases, though targeted studies on 3,5,5-trimethylcyclohexyl propionate are warranted.
Market Analysis
Market reports on this compound remain proprietary, with firms like Princeton BioMolecular and Vitas-M offering tailored analyses . The niche demand and specialized synthesis requirements suggest a stable but limited market, driven by research and high-value applications.
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